Bromfenac sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
91714-93-1 |
|---|---|
Molecular Formula |
C15H12BrNNaO3 |
Molecular Weight |
357.15 g/mol |
IUPAC Name |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19); |
InChI Key |
FAPSEIVSAWZQLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.[Na] |
Other CAS No. |
91714-93-1 |
Pictograms |
Environmental Hazard |
Synonyms |
AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |
Origin of Product |
United States |
Mechanistic Investigations of Bromfenac Sodium
Cyclooxygenase (COX) Isoenzyme Inhibition Studies
Cyclooxygenase enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in normal physiological functions, and COX-2, which is primarily induced during inflammatory responses patsnap.comcrstoday.com. Bromfenac (B1205295) sodium inhibits both of these isoforms, leading to its anti-inflammatory effects hres.canih.govpatsnap.comdrugbank.com.
Bromfenac sodium demonstrates inhibitory activity against Cyclooxygenase-1 (COX-1). In studies, the half-maximal inhibitory concentration (IC50) for this compound against COX-1 has been reported. For instance, in one study using recombinant human COX-1, the IC50 was found to be 0.210 µM researchgate.netnih.gov. Another study indicated an IC50 of 5.56 nM for COX-1 inhibition medchemexpress.commedchemexpress.complos.orgselleckchem.com.
This compound exhibits strong inhibitory activity against Cyclooxygenase-2 (COX-2), which is considered the primary mediator of ocular inflammation nih.govpatsnap.com. The IC50 for this compound against COX-2 has been reported as 0.0066 µM in rabbit models and 0.0075 µM in human recombinant COX-2 studies nih.govnih.govdovepress.comcaymanchem.comeuropa.eudovepress.com. Other research indicates an IC50 of 7.45 nM for COX-2 inhibition medchemexpress.commedchemexpress.complos.orgselleckchem.com. This potent inhibition of COX-2 contributes significantly to its therapeutic effects patsnap.com.
This compound is generally considered a relatively COX-2 selective inhibitor nih.govpatsnap.comnih.govdovepress.comcaymanchem.comeuropa.euresearchgate.net. This selectivity is advantageous as it aims to minimize the impact on COX-1, which is involved in maintaining normal physiological processes, thereby potentially reducing the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs patsnap.com.
Various studies have determined the IC50 values for this compound against COX-1 and COX-2, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibition Constants (IC50) for this compound against COX-1 and COX-2
| Source of COX Enzyme | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| Human Recombinant | 0.00556 µM (5.56 nM) | 0.00745 µM (7.45 nM) | 0.75 | medchemexpress.commedchemexpress.complos.orgselleckchem.comnih.gov |
| Rabbit | 0.210 µM | 0.0066 µM | 31.8 | researchgate.netnih.govdovepress.comcaymanchem.comeuropa.eu |
| Human Recombinant | 0.0864 µM | 0.0112 µM | 7.7 | plos.orgnih.gov |
| Rabbit Iris Ciliary Body | - | 1.1 µM | - | europa.eueuropa.eu |
Note: The selectivity ratio is calculated as COX-1 IC50 divided by COX-2 IC50. A ratio greater than 1 indicates COX-2 selectivity.
This compound has been extensively compared to other ophthalmic NSAIDs, consistently demonstrating superior potency, particularly against COX-2 nih.govnih.govcrstoday.com.
Compared to Indomethacin (B1671933): this compound has been found to inhibit carrageenan-induced footpad edema more potently than indomethacin in animal studies hres.ca. It was also 3.8 times more potent than indomethacin as an inhibitor of prostaglandin (B15479496) production researchgate.net.
Compared to Ketorolac (B1673617): Bromfenac is approximately 32 times more active against COX-2 than COX-1, whereas ketorolac is relatively COX-1 selective, being six times more active against COX-1 than COX-2 (IC50 for COX-1 = 0.02 µM, COX-2 = 0.12 µM) researchgate.netnih.gov. Bromfenac has been reported to be 18 times more potent than ketorolac in inhibiting COX-2 nih.govresearchgate.netdovepress.comnih.gov. In some clinical comparisons for postoperative pain, bromfenac 0.09% was found to be more effective than ketorolac 0.5% nih.gov.
Compared to Amfenac (B1665970): Bromfenac is an amfenac derivative with the addition of a bromine atom, which enhances its lipophilicity, tissue penetration, and COX-2 inhibition nih.govcrstoday.comnih.gov. Bromfenac was found to have a 6.5 times greater inhibitory effect on rabbit COX-2 than amfenac and 2.7 times more potent in inhibiting COX-2 in human recombinant studies crstoday.comresearchgate.netplos.orgdovepress.com. It was also 2.8 times more potent than amfenac in inhibiting human COX-1 crstoday.com.
Compared to Diclofenac (B195802): Bromfenac has demonstrated greater potency than diclofenac in inhibiting COX-2, being 3.7 times greater against rabbit COX-2 researchgate.netdovepress.com. It is also 4.1 times more potent than diclofenac in inhibiting human COX-2 and 10 times more potent in inhibiting human COX-1 crstoday.complos.org.
Compared to Nepafenac (B1678188): Nepafenac is a prodrug that is converted to amfenac. Bromfenac, as an active molecule with a bromine atom, generally exhibits enhanced potency and tissue penetration compared to nepafenac (via its active metabolite amfenac) crstoday.comdovepress.comnih.gov. Studies show bromfenac significantly prevents PGE2 production compared with nepafenac in animal models dovepress.com.
Table 2: Comparative COX-2 IC50 Values of Bromfenac with Other NSAIDs
| NSAID | COX-2 IC50 (µM) (Human Recombinant) | Reference |
| Bromfenac | 0.0075 | nih.govdovepress.com |
| Amfenac | 0.0204 | nih.govdovepress.com |
| Ketorolac | 0.0279 | nih.govdovepress.com |
| Diclofenac | 0.0307 | nih.govdovepress.com |
Note: Values may vary based on enzyme source and assay methodology across different studies.
Differential Selectivity and Potency towards COX-1 and COX-2
Prostaglandin Synthesis Pathway Modulation
This compound's primary mechanism involves blocking prostaglandin synthesis by inhibiting the cyclooxygenase enzymes, COX-1 and COX-2 hres.canih.govpatsnap.comdrugbank.comresearchgate.netmedchemexpress.commedchemexpress.comeuropa.eutaylorandfrancis.com. Prostaglandins (B1171923) are critical lipid compounds synthesized from arachidonic acid through the COX pathway nih.govpatsnap.comresearchgate.net. These prostaglandins mediate various aspects of inflammation, including vasodilation, increased vascular permeability, leukocytosis, and elevated intraocular pressure in ocular inflammation hres.canih.govdrugbank.com. By inhibiting COX activity, this compound effectively reduces the production of these pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2) researchgate.netnih.govdovepress.comcaymanchem.comeuropa.eu. This reduction leads to a decrease in inflammatory reactions, pain, and swelling patsnap.com. Beyond direct COX inhibition, bromfenac may also regulate leukotriene production by inflammatory cells, a mechanism mediated in part through the redistribution of arachidonic acid in lipid pools taylorandfrancis.com.
Dual Cyclooxygenase and Peroxidase Activity in Prostanoid Biosynthesis
Prostanoids, a class of C20 oxylipins primarily derived from arachidonic acid (AA), play a crucial role in inflammatory responses within the body. Their biosynthesis is orchestrated by cyclooxygenase (COX) enzymes, which exhibit a unique dual functionality: both cyclooxygenase and peroxidase activities drugbank.comuniprot.orggenecards.orgresearchgate.net. These enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), mediate the conversion of arachidonic acid into prostanoids uniprot.orggenecards.orgresearchgate.net.
The biosynthesis pathway begins with the cyclooxygenase activity, which oxygenates arachidonic acid to form the hydroperoxy endoperoxide, prostaglandin G2 (PGG2) drugbank.comuniprot.orggenecards.org. Subsequently, the peroxidase activity of the same COX enzyme reduces PGG2 to the hydroxy endoperoxide, prostaglandin H2 (PGH2) drugbank.comuniprot.orggenecards.org. PGH2 serves as the direct precursor for all 2-series prostaglandins and thromboxanes, which are pivotal mediators of inflammation drugbank.comuniprot.org. This intricate transformation initiates with the abstraction of hydrogen at carbon 13, followed by the insertion of molecular oxygen to establish the endoperoxide bridge that defines prostaglandins uniprot.org.
This compound, a nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting prostaglandin synthesis through its interaction with cyclooxygenase enzymes drugbank.compatsnap.comnih.govbausch.comhres.ca. While it can inhibit both COX-1 and COX-2, bromfenac demonstrates a pronounced selectivity for COX-2, inhibiting it to a greater extent than COX-1 patsnap.comnih.goveuropa.euwikipedia.org. In in vitro studies, bromfenac has been shown to be approximately 32 times more active against COX-2 than COX-1 in a rabbit model nih.gov. This preferential inhibition of COX-2 is therapeutically significant as COX-2 is the inducible enzyme primarily responsible for the production of pro-inflammatory prostaglandins, particularly prostaglandin E2, in response to inflammatory stimuli patsnap.comnih.gov.
Detailed Research Findings and Comparative Inhibitory Effects
Studies have provided quantitative data on bromfenac's inhibitory potency against cyclooxygenase enzymes, often compared with other NSAIDs. The inhibitory concentration 50% (IC50) values, representing the drug concentration required to inhibit 50% of enzyme activity, are frequently used to assess potency. A smaller IC50 value indicates greater enzyme inhibition psu.edu.
In in vitro investigations, bromfenac demonstrated superior inhibitory effects on COX-2 compared to several other NSAIDs. For instance, its inhibitory effect on COX-2 was found to be 3.7 times greater than diclofenac, 6.5 times greater than amfenac, and 18 times more potent than ketorolac psu.edu. Furthermore, in rabbit models involving arachidonic acid and carrageenan-induced conjunctival edema, bromfenac proved to be 3.8 and 10.9 times more potent than indomethacin and pranoprofen (B1678049), respectively, in inhibiting prostaglandin production psu.edu.
The following table summarizes some comparative IC50 values for bromfenac and other NSAIDs against COX enzymes:
| Compound | IC50 (µM) for COX-1 | IC50 (µM) for COX-2 | Ratio (COX-1/COX-2) |
| Bromfenac | Not specified, but low affinity europa.euwikipedia.org | 1.1 europa.eu | ~32 (in rabbit model) nih.gov |
| Indometacin | 4.2 europa.eu | Not specified | N/A |
| Pranoprofen | 11.9 europa.eu | Not specified | N/A |
| Ketorolac | Not specified | Less potent than Bromfenac (18x) nih.govpsu.edu | N/A |
| Diclofenac | Not specified | Less potent than Bromfenac (3.7x) psu.edu | N/A |
| Amfenac | Not specified | Less potent than Bromfenac (6.5x) psu.edu | N/A |
Note: While IC50 values provide insight into enzyme inhibition, their direct correlation with clinical therapeutic effectiveness may vary due to differing study protocols and enzyme sources psu.edu.
By selectively and potently inhibiting the cyclooxygenase activity, particularly of COX-2, this compound effectively reduces the formation of PGG2, thereby limiting the substrate for the subsequent peroxidase activity and consequently, the downstream production of pro-inflammatory prostaglandins.
Preclinical Pharmacology and Pharmacodynamics
In Vitro Pharmacological Evaluations
Bromfenac (B1205295) sodium has demonstrated significant anti-inflammatory effects at the cellular level by modulating the response of key ocular cells involved in inflammatory pathways. In studies using cultured glial cells (microglia and astrocytes), which play a crucial role in neuroinflammation in the retina, bromfenac effectively suppressed the expression of inflammatory markers. researchgate.net When these cells were subjected to elevated pressure to simulate glaucomatous conditions, bromfenac administration led to a decrease in Iba-1, a marker for microglial activation, and reduced the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in microglial cells. researchgate.net
Further investigations in an ischemia-reperfusion model showed that bromfenac treatment resulted in the downregulation of several key inflammatory mediators. The expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 receptor (PGE2-R) were all reduced following bromfenac administration, indicating a broad suppression of the inflammatory cascade. wuxiapptec.com In studies focusing on amfenac (B1665970), the active metabolite of nepafenac (B1678188) and a structurally related compound to bromfenac, treatment of ARPE-19 cells under inflammatory conditions reduced the secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).
These findings from various cell-based assays underscore bromfenac's ability to directly inhibit inflammatory responses in retinal cells, which is central to its therapeutic action.
The primary mechanism of action for bromfenac, like other nonsteroidal anti-inflammatory drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins (B1171923) (PGs). uef.fi Prostaglandins are key mediators of ocular inflammation, causing vasodilation and increased vascular permeability that disrupt the blood-aqueous barrier. uef.fi
In vitro enzyme inhibition assays have shown that bromfenac is a potent and selective inhibitor of COX-2. uef.fi The greater selectivity for COX-2, the isoform primarily induced during inflammation, is a key characteristic of its pharmacological profile. In a study comparing its activity against COX-1 and COX-2, bromfenac was found to be approximately 32 times more active against COX-2. uef.fi
| Enzyme | IC50 (μM) |
| COX-1 | 0.210 |
| COX-2 | 0.0066 |
| Data sourced from a study on the ocular distribution of bromfenac. uef.fi |
Pharmacokinetic studies in rabbits confirm that following topical administration, bromfenac readily penetrates ocular tissues and achieves significant concentrations in the iris-ciliary body, the primary site of prostaglandin synthesis in the anterior segment of the eye. uef.fi This effective tissue penetration allows for potent local inhibition of prostaglandin production. In a rabbit model of ocular inflammation, bromfenac demonstrated significant prevention of PGE2 production. uef.fi This direct inhibition of prostaglandin synthesis in target ocular tissues is the foundation of its anti-inflammatory effect.
The direct effects of bromfenac sodium on mitochondrial membrane potential and specific apoptosis pathways, such as caspase activation, are not extensively detailed in publicly available preclinical research. However, the broader context of apoptosis and the actions of other NSAIDs provide a framework for potential mechanisms.
Mitochondria are central to the intrinsic pathway of apoptosis. A critical event in this process is the permeabilization of the mitochondrial outer membrane, which allows for the release of pro-apoptotic factors like cytochrome c into the cytosol. This release can trigger the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3), which execute the final phases of cell death.
Studies have shown that once activated, caspases can feed back on the mitochondria to further disrupt their function. Active caspases can target components of the electron transport chain, specifically complexes I and II, leading to a loss of mitochondrial transmembrane potential (ΔΨm) and the generation of reactive oxygen species (ROS). Furthermore, some research indicates that caspases, such as active caspase-8, can localize to the mitochondrial outer membrane, where they can cleave substrates and propagate the apoptotic signal.
While specific data for bromfenac is lacking, research on other NSAIDs has demonstrated interactions with these pathways. For instance, some NSAIDs have been shown to induce apoptosis through mitochondria-initiated pathways. This process can involve the opening of the mitochondrial permeability transition pore and an increase in mitochondrial membrane permeability, leading to the release of pro-apoptotic proteins and subsequent caspase activation.
The binding of drugs to melanin (B1238610) is a significant factor in ocular pharmacology, as melanin is abundant in tissues like the iris, ciliary body, and retinal pigment epithelium (RPE). This binding can create a drug depot, potentially prolonging the drug's residence time and duration of action in the eye.
In vitro studies are commonly used to determine the melanin binding affinity of compounds. These assays typically involve incubating the drug with synthetic melanin (often derived from Sepia officinalis) and then measuring the concentration of the unbound drug after separation.
Based on such in vitro screening, bromfenac has been classified as a low melanin binder. In a comparative study using a cassette dosing approach, the unbound fraction of bromfenac was significantly higher than that of drugs known to be high or intermediate binders. This low affinity for melanin suggests that its ocular retention and pharmacokinetic profile are less influenced by the creation of a melanin-drug reservoir compared to compounds with high binding affinity.
Animal Model-Based Pharmacodynamic Studies
This compound has demonstrated potent anti-inflammatory activity in various preclinical animal models of acute inflammation. These studies are crucial for establishing the compound's efficacy and relative potency compared to other anti-inflammatory agents.
One of the most widely used models is the carrageenan-induced paw edema test in rats. In this model, a single oral dose of bromfenac at 0.316 mg/kg produced significant and sustained anti-inflammatory activity, lasting up to 24 hours. When applied topically in the same model, bromfenac was found to be more potent than indomethacin (B1671933) and hydrocortisone.
Another key model is the guinea pig UV-erythema test, which assesses anti-inflammatory effects on skin inflammation induced by ultraviolet radiation. In this test, topically applied bromfenac was found to be highly active, demonstrating a potency 26.1 times that of indomethacin when applied directly to the exposure site. This result highlights a pronounced local effect of the drug.
The table below summarizes the comparative potency of topical bromfenac in acute inflammatory and pain models.
| Animal Model | Test | Comparative Potency of Bromfenac |
| Rat | Carrageenan Paw Edema | More potent than Indomethacin and Hydrocortisone |
| Guinea Pig | UV-Erythema | 26.1 times more potent than Indomethacin |
| Mouse | Acetylcholine-induced Abdominal Constriction | 24.9 times more potent than Indomethacin; 14.9 times more potent than Ketoprofen |
| Data compiled from studies in rodents. |
These animal model studies confirm the potent and broad-spectrum anti-inflammatory properties of this compound in acute settings.
Chronic Inflammatory Models (e.g., Experimental Uveitis Rabbit Model)
The efficacy of this compound 0.1% ophthalmic solution has been evaluated in rabbit models of both acute and chronic uveitis. In a model of chronic uveitis induced by bovine serum albumin, topical administration of bromfenac resulted in a significant reduction of inflammation. The ocular inflammatory signs, which peaked between days 10 and 12, were decreased by 70% in the anterior chamber and 50% in the posterior segment of the eye with bromfenac treatment. arvojournals.org For comparison, the corticosteroid betamethasone (B1666872) inhibited anterior and posterior inflammation by 70% and 80%, respectively, in the same model. arvojournals.org
In an acute anterior uveitis model induced by lipopolysaccharide (LPS), a single drop of bromfenac completely inhibited the increase in aqueous protein production. arvojournals.org In contrast, another NSAID, pranoprofen (B1678049), showed only 70% inhibition even with multiple instillations. arvojournals.org
| Treatment | Anterior Inflammation Inhibition | Posterior Inflammation Inhibition | Inflammatory Model | Species |
|---|---|---|---|---|
| This compound 0.1% | 70% | 50% | Chronic Uveitis (BSA-induced) | Rabbit |
| Betamethasone | 70% | 80% | Chronic Uveitis (BSA-induced) | Rabbit |
Ocular Trauma-Induced Inflammation (e.g., Paracentesis, Laser Irradiation)
Bromfenac has been shown to be effective in managing inflammation resulting from ocular trauma in preclinical settings. In an anterior chamber paracentesis model in New Zealand White rabbits, which mimics the breakdown of the blood-aqueous barrier, bromfenac significantly reduced aqueous humor protein exudates compared to a vehicle control (p < .01). arvojournals.org This indicates a strong ability to stabilize the blood-aqueous barrier during inflammatory insults.
In a model of laser-induced choroidal neovascularization (CNV) in mice, which involves an inflammatory component, topical treatment with bromfenac 0.1% for two weeks resulted in significantly smaller CNV lesions compared to saline. The study found that bromfenac inhibited CNV at a rate of 71%. researchgate.net
Modulation of Ocular Inflammatory Markers
A key indicator of ocular inflammation is the increase in protein concentration in the aqueous humor, which results from the breakdown of the blood-aqueous barrier. Preclinical studies have consistently demonstrated the ability of this compound to mitigate this inflammatory marker.
In a rabbit model of acute anterior uveitis induced by intravenous lipopolysaccharide (LPS), a single instillation of bromfenac 0.1% ophthalmic solution completely inhibited the increase in aqueous protein production. arvojournals.org When inflammation was induced by intravitreous LPS injection, bromfenac demonstrated complete inhibition of anterior inflammatory signs and a significant reduction in polymorphonuclear leukocyte infiltration in the anterior chamber. arvojournals.org
Furthermore, in a rabbit model of ocular inflammation induced by LPS, bromfenac 0.1% resulted in a nearly complete inhibition (98.7%) of fluorescein (B123965) isothiocyanate (FITC)-dextran leakage into the ipsilateral anterior chamber, providing a quantitative measure of its efficacy in preventing the breakdown of the blood-aqueous barrier. arvojournals.org In the anterior chamber paracentesis model in rabbits, bromfenac was also shown to significantly reduce aqueous humor protein exudates. arvojournals.org
| Inflammatory Model | Species | Effect of this compound on Aqueous Humor Protein | Citation |
|---|---|---|---|
| LPS-Induced Acute Anterior Uveitis | Rabbit | Complete inhibition of protein increase with a single drop. | arvojournals.org |
| LPS-Induced Ocular Inflammation | Rabbit | 98.7% inhibition of FITC-dextran leakage. | arvojournals.org |
| Anterior Chamber Paracentesis | Rabbit | Significant reduction in protein exudates. | arvojournals.org |
Blood-Aqueous Humor Barrier Integrity
This compound has demonstrated significant efficacy in maintaining the integrity of the blood-aqueous humor barrier in preclinical models. The breakdown of this barrier is a key pathological event in ocular inflammation, leading to an increase in protein concentration (flare) in the aqueous humor. Bromfenac's mechanism of action, the inhibition of prostaglandin synthesis, directly counteracts this process, as prostaglandins are known to be potent mediators of vasodilation and increased vascular permeability of the blood-ocular barrier. nih.gov
In a preclinical study using pigmented rabbits, topically applied bromfenac demonstrated a potent ability to inhibit the breakdown of the blood-ocular barrier. In a model of paracentesis-induced inflammation, bromfenac inhibited the increase of aqueous protein by 50% at a concentration of 0.0054%. nih.gov Similarly, in a model where inflammation was induced by laser irradiation of the iris, bromfenac achieved a 50% inhibition of protein leakage at a concentration of 0.009%. nih.gov
Another study in rabbits investigated the effect of topical bromfenac 0.1% on blood-retinal barrier (BRB) breakdown induced by intravitreal Concanavalin A. Three days after the induction of inflammation, the vitreous protein concentration in eyes treated with bromfenac was significantly lower (1474 ± 574 µg/mL) compared to the vehicle-injected eyes (2117 ± 400 µg/mL), demonstrating a significant suppression of BRB breakdown. arvojournals.org This effect highlights bromfenac's potential to mitigate inflammation-induced leakage in both anterior and posterior ocular segments. arvojournals.org
Chemosis and Vasodilation
Preclinical studies have shown bromfenac's effectiveness in reducing chemosis (conjunctival edema) and vasodilation, key signs of ocular inflammation. These effects are primarily due to its inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins, key mediators that cause vasodilation and increase vascular permeability leading to edema. nih.govresearchgate.net
In animal models of ocular inflammation, bromfenac has been shown to effectively suppress edema. Studies in rats demonstrated that bromfenac inhibited both arachidonic acid-induced and carrageenan-induced conjunctival edema in a dose-dependent manner. nih.gov This anti-edematous effect is a direct consequence of its potent anti-inflammatory activity. While many direct preclinical measurements focus on conjunctival edema, the reduction in vasodilation is an inferred and fundamental aspect of its mechanism against ocular inflammation. nih.govsemanticscholar.org
Leukocytosis
Bromfenac's anti-inflammatory action extends to the inhibition of leukocytosis, the migration of leukocytes into inflamed ocular tissues. Prostaglandins, particularly those derived from the COX-2 pathway, act as chemoattractants and promote the influx of inflammatory cells. nih.govresearchgate.net By inhibiting prostaglandin synthesis, bromfenac effectively reduces the chemical signaling that leads to leukocyte migration. nih.gov
Preclinical glaucoma models have provided evidence for this effect. In an ischemia-reperfusion model in rats, which induces significant neuroinflammation, treatment with bromfenac led to a decrease in markers of microglial activation (Iba-1). mdpi.comnih.gov This indicates a reduction in the inflammatory cell response within the retinal tissue. mdpi.comnih.gov The suppression of glial activation and the associated decrease in pro-inflammatory mediators demonstrate bromfenac's ability to modulate the cellular inflammatory response, a key component of which is leukocytosis. mdpi.comnih.gov
Comparative Pharmacodynamic Studies with Other Ophthalmic NSAIDs (e.g., Pranoprofen Ophthalmic Solution)
Preclinical studies have consistently positioned bromfenac as a more potent anti-inflammatory agent compared to several other ophthalmic NSAIDs, including pranoprofen. This enhanced potency is often attributed to its chemical structure, which allows for greater penetration into ocular tissues and more potent inhibition of COX enzymes. nih.govnih.gov
In rabbit models of acute ocular inflammation, bromfenac's superiority over pranoprofen was clearly demonstrated. Bromfenac inhibited prostaglandin production from the iris-ciliary body with 10.9 times the potency of pranoprofen. nih.gov When evaluating the breakdown of the blood-aqueous barrier after paracentesis, bromfenac was 8.1 times more potent than pranoprofen. nih.gov In a laser-induced inflammation model, bromfenac was approximately 10 times more potent than pranoprofen at inhibiting the increase in aqueous protein. nih.gov
A separate study comparing the inhibitory effects of single instillations of this compound 0.1% and pranoprofen 0.1% on PGE2-induced inflammation found that bromfenac inhibited flare elevation by 33%, whereas pranoprofen provided only a 15% inhibition. e-retina.or.kr
Comparisons with other NSAIDs also highlight bromfenac's potent activity. In a rabbit model of blood-retinal barrier breakdown, topical bromfenac 0.1% significantly suppressed protein leakage, while nepafenac 0.1% and diclofenac (B195802) 0.1% did not show a significant effect under the study's conditions. arvojournals.org
| Parameter | Animal Model | Bromfenac Result | Comparator NSAID(s) | Comparator Result(s) | Relative Potency/Finding |
|---|---|---|---|---|---|
| Inhibition of PG Production (IC50) | Rabbit Iris-Ciliary Body | 1.1 µM | Pranoprofen | - | Bromfenac was 10.9 times more potent. nih.gov |
| Inhibition of Paracentesis-Induced Aqueous Protein Increase | Pigmented Rabbit | 50% inhibition at 0.0054% | Pranoprofen | - | Bromfenac was 8.1 times more potent. nih.gov |
| Inhibition of Laser-Induced Aqueous Protein Increase | Pigmented Rabbit | 50% inhibition at 0.009% | Pranoprofen | - | Bromfenac was ~10 times more potent. nih.gov |
| Inhibition of PGE2-Induced Flare Elevation | Rabbit | 33% inhibition | Pranoprofen 0.1% | 15% inhibition | Bromfenac showed stronger anti-inflammatory potency. e-retina.or.kr |
| Suppression of ConA-Induced Blood-Retinal Barrier Breakdown | Rabbit | Significant Suppression (p<0.05) | Nepafenac 0.1%, Diclofenac 0.1% | No significant suppression | Bromfenac was more potent in this model. arvojournals.org |
Corneal Epithelial Wound Healing Studies (Preclinical)
The effect of topical NSAIDs on corneal epithelial wound healing is a critical aspect of their preclinical evaluation. Studies have suggested that some NSAIDs can delay this process. Preclinical research on bromfenac has yielded results that sometimes vary depending on the model and comparator drugs.
An ex vivo study using a porcine-derived corneal organ culture model evaluated the wound-healing effects of commercial formulations of bromfenac 0.09%, nepafenac 0.1%, and ketorolac (B1673617) 0.45%. arvojournals.org After creating a 5 mm central epithelial lesion, corneas were exposed to the study medications. The remaining wound area was quantified after 24 hours. The results showed that corneas treated with bromfenac had a significantly smaller remaining wound area compared to those treated with nepafenac (p < .01). arvojournals.org However, a preservative-free ketorolac formulation resulted in significantly more rapid healing compared to bromfenac (p < .01). arvojournals.org These findings suggest that the active ingredient, preservatives, and other formulation components can all play a role in the rate of epithelial healing. arvojournals.org
Another study noted that, similar to other NSAIDs, bromfenac did not delay corneal wound healing. fleyedocs.com The complex interplay of a drug's anti-inflammatory benefits versus potential direct effects on epithelial cell proliferation and migration continues to be an area of active research.
| Treatment Group | Mean Remaining Wound Area (pixels ± SD) | Statistical Significance |
|---|---|---|
| Ketorolac 0.45% (Preservative-Free) | 323 ± 229 | Significantly less wound area vs. Bromfenac and Nepafenac. arvojournals.org |
| Bromfenac 0.09% (with 0.005% BAK) | 29,094 ± 14,295 | Significantly less wound area than Nepafenac. arvojournals.org |
| Nepafenac 0.1% (with 0.005% BAK) | 47,323 ± 13,736 | - |
| Positive Control (TX100) | 59,509 ± 4,850 | - |
| Negative Control (MEM) | 565 ± 1,263 | - |
Pharmacokinetic and Distribution Research Preclinical and General
Ocular Absorption and Distribution Dynamics
Preclinical research, primarily in rabbit models, demonstrates that topically administered bromfenac (B1205295) sodium readily penetrates ocular tissues. Following a single topical instillation, bromfenac is absorbed and distributed throughout the eye. hres.ca Studies using radiolabeled bromfenac (¹⁴C-bromfenac) have confirmed its presence in nearly all major ocular tissues.
In a 24-hour study with a single 50 μL dose of ¹⁴C-bromfenac 0.07% in rabbits, the highest concentrations were observed in the cornea and conjunctiva one hour after administration. nih.govresearchgate.net The drug was also detected in the sclera, iris-ciliary body, aqueous humor, choroid, retina, and lens. nih.govresearchgate.net Measurable levels of bromfenac were found in these tissues for up to 24 hours post-instillation. nih.govresearchgate.netnih.govdovepress.com Notably, bromfenac was consistently undetectable in the vitreous humor in these preclinical studies. nih.govresearchgate.netnih.govdovepress.com
The general rank order of bromfenac concentration in ocular tissues after topical administration is typically highest in the external tissues (cornea, conjunctiva, sclera) and progressively lower in internal structures. nih.govresearchgate.netnih.gov
Table 1: Concentration of ¹⁴C-Bromfenac in Rabbit Ocular Tissues 1 Hour After a Single Topical Dose of 0.07% Solution
| Ocular Tissue | Concentration (μg eq/g) |
|---|---|
| Cornea | 2.402 nih.govresearchgate.net |
| Conjunctiva | 1.049 nih.govresearchgate.net |
The time to reach maximum concentration (Tmax) of bromfenac varies depending on the specific ocular tissue. In rabbit models, high concentrations are found rapidly in anterior segment tissues. For instance, following a single dose of a 0.07% solution, peak concentrations in the cornea (2.402 μg eq/g) and conjunctiva (1.049 μg eq/g) were observed at the first measurement point of 1 hour post-instillation. nih.govresearchgate.net
A key pharmacokinetic feature of bromfenac is its prolonged presence in ocular tissues. Preclinical studies have shown that detectable levels of the compound are sustained for at least 12 hours and up to 24 hours in the aqueous humor, iris-ciliary body, retina, and choroid after a single dose. nih.govdovepress.comarvojournals.org This sustained duration of action is a significant characteristic of the molecule. researchgate.net
The pH of the ophthalmic solution significantly influences the ocular penetration of bromfenac. As a weak acid, the balance between the ionized and unionized forms of bromfenac is dictated by the pH of its environment. nih.gov A lower pH increases the proportion of the unionized form of the drug. nih.govdovepress.com This unionized state is more lipophilic, which enhances its ability to penetrate the lipid-rich layers of the cornea and other ocular tissues. nih.gov
This principle was applied in the reformulation of bromfenac solutions. By reducing the pH of the formulation from 8.3 to a more physiologic 7.8, it was possible to lower the drug concentration from 0.09% to 0.07% while maintaining, and in some cases improving, ocular bioavailability. nih.govdovepress.comnih.gov A 12-hour comparative study in rabbits using 0.07% (pH 7.8) and 0.09% (pH 8.3) solutions found no significant difference in the total amount of bromfenac measured in ocular tissues between the two formulations. nih.govresearchgate.netnih.gov This demonstrates that the lower pH effectively compensates for the reduced drug concentration by improving tissue penetration. nih.gov
The chemical structure of bromfenac is fundamental to its pharmacokinetic profile, particularly its ocular absorption and long duration of action. researchgate.net Bromfenac is structurally related to amfenac (B1665970), but with the key addition of a bromine atom at the C4 position of the benzoyl ring. nih.govwikipedia.orgnih.gov
This halogenation significantly increases the lipophilicity of the molecule. nih.govdovepress.com The enhanced lipophilicity facilitates greater penetration through the cornea and into other ocular tissues. nih.govnih.gov This structural modification is a primary reason for its effective absorption and potent anti-inflammatory activity within the eye. nih.gov The unique structure of bromfenac contributes to its ability to be retained in ocular tissues, leading to a prolonged duration of action that allows for less frequent administration in clinical settings. researchgate.net
Systemic Absorption and Distribution (Preclinical)
Following topical ocular administration in preclinical models, the systemic exposure to bromfenac is low. hres.ca Studies in rabbits provide a clear profile of the limited systemic absorption. After a single topical dose, bromfenac is absorbed into the bloodstream, but at very low concentrations. hres.ca In one study, the maximum plasma concentration (Cmax) was observed 30 minutes after instillation, with a subsequent decline. hres.ca
Table 2: Preclinical Plasma Pharmacokinetic Parameters of Bromfenac in Rabbits After a Single Topical Ocular Dose
| Parameter | Value |
|---|---|
| Time to Maximum Concentration (Tmax) | 30 minutes hres.ca |
| Maximum Plasma Concentration (Cmax) | 113 ng•eq/mL hres.ca |
| Plasma Half-life (t1/2) | 2.2 hours hres.ca |
These findings from rabbit models indicate that while some systemic absorption occurs, the drug is rapidly cleared from the plasma. hres.canih.gov This low systemic exposure is consistent with findings that plasma concentrations in human subjects are often below the lower limit of quantification. wikipedia.org
Plasma Half-Life in Animal Models
Preclinical studies in various animal models have been conducted to determine the plasma half-life of bromfenac. In rats, after oral administration, bromfenac was found to have a short plasma half-life of less than four hours. Investigations involving the topical application of bromfenac to rabbits also demonstrated relatively rapid clearance from the plasma. One study reported that after a single instillation of ¹⁴C-bromfenac sodium ophthalmic solution, the plasma radioactivity declined with a half-life of 2.2 hours. Another study in rabbits determined a slightly longer elimination half-life of 4.69 hours.
| Animal Model | Route of Administration | Plasma Half-Life | Source |
|---|---|---|---|
| Rat | Oral | < 4 hours | nih.gov |
| Rabbit | Topical (Ophthalmic) | 2.2 hours | researchgate.net |
| Rabbit | Topical (Ophthalmic) | 4.69 hours | nih.gov |
Protein Binding Characteristics (Preclinical)
In preclinical evaluations, bromfenac has been shown to bind to plasma proteins. While specific quantitative data on the percentage of binding in preclinical animal models is not extensively detailed in the literature, the compound is known to bind significantly to plasma albumin, a characteristic that is consistent across species.
Biotransformation and Metabolite Research
Identification of Metabolic Pathways (e.g., CYP2C9)
The biotransformation of bromfenac involves several key metabolic pathways, primarily glucuronidation and oxidation, mediated by UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes.
A pivotal pathway is the conversion of bromfenac to its major metabolite, bromfenac indolinone (a cyclic amide or lactam), a reaction catalyzed by the enzyme UGT2B7. researchgate.netnih.gov Further metabolism occurs through oxidation. Reaction phenotyping experiments have identified that CYP2C8, CYP2C9, and CYP2C19 are capable of catalyzing the hydroxylation of the parent bromfenac molecule. researchgate.net Notably, CYP2C9 is the specific isoform that forms thioether adducts when incubated with trapping agents. researchgate.net
The bromfenac indolinone metabolite also undergoes extensive Phase I metabolism. A broad range of CYP enzymes, including CYPs 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4, are responsible for the formation of an aliphatic hydroxylated metabolite. researchgate.net Additionally, aromatic hydroxylation on the indolinone structure is catalyzed by CYP1A2 and CYP3A4. researchgate.net
Characterization of Metabolites (e.g., AHR-10240, AHR-11652, AHR-11665, WAY-127039, Lactam, Unidentified Metabolites M1 and M2)
Research has identified several metabolites of bromfenac in preclinical studies. A primary metabolite formed through intramolecular cyclization is the 2-oxyindole derivative known as AHR-10240, which is also referred to as the cyclic amide or lactam metabolite. nih.govresearchgate.net Further cyclization can lead to the formation of an isatine derivative, AHR-11652 [7-(4-Bromobenzoyl)-1H-indole-2,3-dione]. researchgate.netveeprho.com
Another metabolic pathway involves the oxidation of the carboxymethyl group of bromfenac, which results in a benzoic acid derivative designated AHR-11665. researchgate.net The precursor to this metabolite has been identified as WAY-127039. researchgate.net
Studies in cynomolgus monkeys have also characterized polar metabolites present in urine as two pairs of diastereoisomeric glucuronides. nih.gov One pair is formed from the conjugation of a hydroxylated cyclic amide, while the other is suggested to be formed from a dihydroxycyclic amide. nih.gov In addition to these identified structures, studies in rabbits have detected the presence of unknown metabolites, designated 1RaP1, 1RaP2, and 1RaP3, in plasma. researchgate.net
| Metabolite Name/Code | Chemical Description | Formation Pathway | Source |
|---|---|---|---|
| Lactam (AHR-10240) | 2-oxyindole derivative / Cyclic amide | Intramolecular cyclization (via UGT2B7) | nih.govresearchgate.netmedkoo.com |
| AHR-11652 | Isatine derivative | Intramolecular cyclization | researchgate.netveeprho.com |
| AHR-11665 | Benzoic acid derivative | Oxidation of carboxymethyl group | researchgate.net |
| WAY-127039 | Precursor to AHR-11665 | - | researchgate.net |
| Hydroxylated Cyclic Amide Glucuronides | Diastereoisomeric glucuronides | Hydroxylation and glucuronidation | nih.gov |
| Dihydroxycyclic Amide Glucuronides | Diastereoisomeric glucuronides | Reduction and dihydroxylation followed by glucuronidation | nih.gov |
| 1RaP1, 1RaP2, 1RaP3 | Unidentified metabolites | - | researchgate.net |
Comparative Metabolite Profiles Across Species
Comparative studies have revealed a high degree of similarity between the metabolite profiles of bromfenac in humans and cynomolgus monkeys. nih.gov This similarity has allowed the cynomolgus monkey to be utilized as a relevant animal model for generating and elucidating the structure of metabolites that are also found in humans. nih.gov Analysis of monkey urine indicated that the primary polar metabolites were diastereoisomeric glucuronides of a hydroxylated cyclic amide and a dihydroxycyclic amide. nih.gov While metabolism has also been investigated using rat liver microsomes, the close correlation between monkey and human profiles is particularly significant for translational research.
In Vitro Human Microsome Studies on Metabolite Formation
In vitro experiments using human liver microsomes (HLM) have been instrumental in elucidating the mechanisms of bromfenac metabolism. These studies have shown that the formation of the major metabolite, bromfenac indolinone (lactam), is dependent on the presence of the cofactor UDP-glucuronic acid (UDPGA). researchgate.netnih.gov The specific enzyme responsible for this conversion has been identified as UGT2B7. researchgate.netnih.gov
HLM studies have also demonstrated the formation of thioether adducts from both bromfenac and its indolinone metabolite, indicating the generation of reactive intermediates. researchgate.net Furthermore, CYP reaction phenotyping with HLM has confirmed that while CYP2C8, CYP2C9, and CYP2C19 all contribute to the hydroxylation of bromfenac, only incubations involving CYP2C9 result in the formation of thioether adducts. researchgate.net
Excretion Pathways (Preclinical)
Preclinical studies in animal models indicate that bromfenac is eliminated from the body through multiple pathways, primarily involving metabolic transformation followed by excretion in the urine and bile. The compound is well-absorbed after oral administration and is cleared rapidly from tissues, with the majority of the administered dose being recovered in the excreta within 48 hours. fda.gov
Urinary Excretion
Following administration in preclinical models, a significant portion of bromfenac and its metabolites are excreted via the kidneys into the urine. While only small quantities of the parent drug are eliminated unchanged, the majority undergoes biotransformation into more polar metabolites, such as glucuronides, which are then cleared through urinary excretion. nih.gov In a study involving rats, after oral and intravenous administration of bromfenac, the compound was found to be excreted in both urine and feces. fda.gov
Biliary Excretion
Biliary excretion is another major route for the elimination of bromfenac and its metabolites. After metabolism in the liver, conjugates of bromfenac are secreted into the bile and subsequently eliminated in the feces. fda.govnih.gov Research in rats identified a specific metabolite, bromfenac N-glucoside, in the bile following intravenous administration of ¹⁴C-labeled bromfenac. nih.gov This finding highlights the role of hepatic metabolism and subsequent biliary clearance in the disposition of the compound.
Detected Metabolites in Animal Bile
| Animal Model | Metabolite Identified |
| Rat | Bromfenac N-glucoside |
Secretion into Lactating Animal Milk
Synthesis and Chemical Structure Activity Relationship Sar Studies
Synthetic Methodologies and Routes
Several synthetic pathways to bromfenac (B1205295) sodium have been documented, reflecting ongoing efforts to improve yield, purity, and industrial-scale feasibility.
An early synthetic approach begins with aryl amine derivatives, such as 2-amino-4'-bromobenzophenone (B75025). This method involves a cyclization reaction to form an indole (B1671886) ketone, a core component of the bromfenac structure. One documented route describes the reaction of 2-amino-4'-bromobenzophenone with 2-methylthio ethyl acetate, catalyzed by t-butyl hypochlorite, to achieve this cyclization. However, this pathway presents challenges for large-scale production, including the use of a malodorous starting material (2-methylthio ethyl acetate) and the need for ultra-low temperatures (below -65°C) for the cyclization step. google.com Furthermore, a subsequent step requires highly active Raney Nickel, which poses significant safety concerns in an industrial setting. google.com
A more recent variation on this theme involves a multi-step process starting from 2-amino-4'-bromobenzophenone. google.com
Acetylation: The starting material undergoes an acetylation reaction to yield N-(2-(4'-bromobenzoyl)phenyl)acetamide.
Halogen Acetylation: This intermediate is then reacted with a halogen acetylation reagent (like chloroacetyl chloride or bromoacetyl bromide) to form N-acetyl-N-(2-(4'-bromobenzoyl)phenyl)-2-haloacetamide. google.com
Friedel-Crafts Reaction: An intramolecular Friedel-Crafts reaction facilitates the cyclization, producing 1-acetyl-7-(4-bromobenzoyl)indolin-2-one. google.com
A mainstream and widely referenced synthetic route utilizes p-bromobenzonitrile and indoline (B122111) as key starting materials. researchgate.net This method is considered applicable for large-scale production, with one study reporting a total yield of 28.8%. researchgate.net The key steps in this pathway generally include:
Friedel-Crafts Acylation: Indoline is acylated with p-bromobenzoyl chloride (often derived from p-bromobenzonitrile) in the presence of a Lewis acid catalyst like aluminum chloride and boron trichloride (B1173362) to form 7-(4-bromobenzoyl)indoline. google.com
Oxidation: The resulting indoline derivative is oxidized, typically using manganese dioxide, to form the corresponding indole, 7-(4-bromobenzoyl)indole. chemicalbook.com
Halogenation and Hydrolysis: The indole intermediate undergoes further reactions, including halogenation and hydrolysis, to open the indole ring and form the phenylacetic acid structure of bromfenac. google.com
Salt Formation: The final bromfenac acid is treated with a sodium base, such as sodium hydroxide, to produce bromfenac sodium. google.com
To overcome the limitations of earlier methods, novel synthetic routes have been developed. These routes often start with different precursors to avoid hazardous reagents and complex reaction conditions.
One innovative approach starts with o-aminophenylacetic acid . patsnap.com This method involves:
Acylation: Protection of the amino group via acylation.
Sulfonation: Introduction of a sulfonic group.
Substitution: Reaction with p-bromobenzoyl chloride.
Hydrolysis: Removal of the protecting groups to yield bromfenac. patsnap.com This route is designed to avoid the use of high-risk chemicals like N-bromosuccinimide (NBS) and boron trichloride, as well as heavy metals like manganese dioxide, which can lead to product contamination. patsnap.com
Another novel synthesis begins with p-bromophenylacetonitrile and 2-nitrophenylacetic acid . google.com These two compounds undergo a condensation reaction under the action of a base to form a key intermediate, 7-(4-bromophenyl)-3-carboxymethylbenzo[c]isoxazole. This intermediate is then converted to this compound through a reduction reaction and subsequent salt formation with sodium hydroxide. google.com
The table below summarizes the key features of these distinct synthetic methodologies.
Optimizing synthetic routes for industrial production focuses on cost-effectiveness, safety, yield, and purity. A significant area of optimization for bromfenac synthesis involves the final hydrolysis step of the intermediate 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. google.com
Early lab-scale methods often used mixed solvent systems, such as toluene/ethanol or dichloromethane/ethanol. google.com For large-scale production, this has been improved by using a monohydric alcohol-deionized water system (e.g., methanol (B129727), ethanol, or isopropanol (B130326) with water). This change simplifies the process operation, improves the product yield, and allows the reaction solvent to be recycled, lowering costs and reducing environmental impact. google.com Further refinements to the final crystallization process, such as controlled cooling and the use of seed crystals, have been implemented to reliably produce specific hydrated forms of this compound, like the sesquihydrate, ensuring consistent product quality. patsnap.com
Structure-Activity Relationship (SAR) Investigations
SAR studies aim to understand how a molecule's chemical structure relates to its biological activity. For bromfenac, these investigations highlight the critical role of specific structural features in its high potency as a COX inhibitor.
The pharmacological potency of bromfenac is significantly influenced by the halogen substitution on its benzoyl ring. Bromfenac is structurally related to amfenac (B1665970); it is essentially amfenac with a bromine atom substituted at the 4-position of the benzoyl group. nih.gov This single modification has a profound impact on the drug's properties.
Role of the Bromine Atom: The addition of the bromine atom enhances the molecule's lipophilicity (fat-solubility). researchgate.net This increased lipophilicity facilitates better penetration through cell membranes and ocular tissues, allowing the drug to reach its target, the COX enzymes, more effectively. researchgate.net Generally, incorporating halogens into drug molecules can increase their bioactivity and binding affinity through various molecular interactions. nih.govresearchgate.net In the case of bromfenac, the bromine atom contributes to its enhanced inhibitory activity against COX enzymes. researchgate.net
Potency and COX Selectivity: Bromfenac is a potent inhibitor of both COX-1 and COX-2, the two isoforms of the cyclooxygenase enzyme. nih.gov However, it shows a marked selectivity for COX-2. One in vitro study found bromfenac to be approximately 32 times more active against COX-2 than COX-1. nih.gov Its potency is significantly higher than that of many other NSAIDs. For instance, bromfenac has been reported to be about 3.7 times more potent as a COX-2 inhibitor than diclofenac (B195802) and 18 times more potent than ketorolac (B1673617). researchgate.net This high potency and selectivity for COX-2 are central to its strong anti-inflammatory effect.
The following table presents the half-maximal inhibitory concentrations (IC50) for bromfenac and other common NSAIDs against COX-1 and COX-2, illustrating its comparative potency and selectivity.
Other structural modifications have also been explored. For example, studies on related compounds have shown that the position of substituents on the aromatic nucleus is critical. A methoxyl group at the 7-position can confer significant activity, whereas the same group at the 6-position results in an inactive compound, demonstrating the high degree of structural specificity required for pharmacological action. researchgate.net
Lipophilicity and Ocular Tissue Penetration Relationship
The effectiveness of a topical ophthalmic nonsteroidal anti-inflammatory drug (NSAID) is contingent on its ability to penetrate the cornea and achieve therapeutic concentrations in target ocular tissues. The chemical structure of this compound has been optimized to enhance this penetration, a feature largely attributed to its increased lipophilicity.
The structure of bromfenac is nearly identical to that of amfenac, with the critical exception of a bromine atom at the C4 position of the benzoyl ring. nih.govnih.gov This halogenation is a key determinant of the drug's pharmacokinetic properties, significantly increasing the molecule's lipophilicity. nih.govresearchgate.net Lipophilicity, often measured by the octanol/water partition coefficient (logP), is a crucial factor for permeation across the lipid-rich corneal epithelium. The addition of the bromine atom enhances the lipophilic character of bromfenac, which facilitates its absorption across the cornea and subsequent distribution into various ocular tissues. nih.govnih.govophthalmojournal.com
Theoretical and experimental studies have quantified this difference in lipophilicity. The calculated logP (ClogP) for bromfenac is significantly higher than that of its non-brominated counterpart, amfenac, indicating a greater affinity for lipid environments. nih.gov This enhanced lipophilicity is directly correlated with improved penetration into both anterior and posterior segments of the eye. nih.govresearchgate.netwikipedia.org
| Compound | Key Structural Difference | Calculated logP (ClogP) | Reference |
|---|---|---|---|
| Bromfenac | Bromine atom at C4 position | 2.23 | nih.gov |
| Amfenac | Hydrogen atom at C4 position | 1.23 | nih.gov |
The direct consequence of bromfenac's heightened lipophilicity is its rapid and extensive penetration into ocular tissues, leading to sustained therapeutic concentrations. nih.govresearchgate.net Pharmacokinetic studies in animal models have provided detailed insights into the distribution of bromfenac following topical administration. A study utilizing ¹⁴C-labeled bromfenac in rabbits demonstrated widespread distribution throughout the eye. nih.govresearchgate.net High concentrations of the drug were detected in tissues crucial for mediating inflammation. Measurable levels were found in the cornea, conjunctiva, sclera, iris/ciliary body, aqueous humor, choroid, and retina for up to 24 hours post-instillation. nih.govnih.govresearchgate.net
Research findings from a 24-hour pharmacokinetic evaluation in New Zealand White rabbits detail the concentration of bromfenac in various ocular tissues after a single topical dose. The data highlights the compound's ability to permeate effectively and be retained within the eye.
| Ocular Tissue | Concentration (µg eq/g) | Reference |
|---|---|---|
| Cornea | 2.402 | researchgate.net |
| Conjunctiva | 1.049 | researchgate.net |
Analytical Chemistry Research
Development and Validation of Quantitative Analytical Methods
The development and validation of analytical methods for Bromfenac (B1205295) sodium are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. nih.govthepharmajournal.com These methods are essential for routine quality control and stability testing of Bromfenac sodium products.
HPLC and UPLC are powerful chromatographic techniques widely used for the separation, identification, and quantification of this compound and its related substances. thepharmajournal.comoup.comoup.com UPLC, with its use of smaller particle size columns, offers advantages of faster analysis times and improved resolution compared to conventional HPLC. nih.govoup.comresearchgate.net
Reverse-phase chromatography is the most common mode used for the analysis of this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a moderately polar compound, is well-retained and separated on C8 and C18 columns. thepharmajournal.comorientjchem.org Several RP-HPLC and RP-UPLC methods have been developed and validated for the determination of this compound in ophthalmic solutions and bulk drug forms. thepharmajournal.comoup.com For instance, a stability-indicating RP-UPLC method was developed to separate this compound from its eight potential impurities, demonstrating the specificity of the method. oup.comoup.com
Both isocratic and gradient elution systems are employed in the analysis of this compound, with the choice depending on the complexity of the sample matrix. mastelf.com
Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. mastelf.com An isocratic RP-HPLC method was developed for the estimation of this compound using a mobile phase consisting of a mixture of Methanol (B129727) and Ammonium (B1175870) Dihydrogen Ortho phosphate (B84403) buffer (60:40 v/v). thepharmajournal.com This method is simple, reproducible, and suitable for routine quality control analysis of the pure drug. thepharmajournal.commastelf.com
Gradient Elution: For the separation of this compound from its impurities and degradation products, a gradient elution system is often preferred. mastelf.comnih.gov In this approach, the composition of the mobile phase is changed during the run to optimize the separation. A stability-indicating RP-UPLC method utilized a gradient elution with a binary mixture of potassium dihydrogen phosphate buffer and acetonitrile (B52724) to achieve separation of this compound and all its potential impurities within a short run time. nih.govoup.com Similarly, a gradient RP-HPLC method was developed for the determination of related substances in this compound sesquihydrate, highlighting the necessity of gradient elution for complex separations. orientjchem.orgsemanticscholar.org
Interactive Data Table: Comparison of Isocratic and Gradient Methods for this compound Analysis
| Feature | Isocratic Method Example thepharmajournal.com | Gradient Method Example oup.com |
|---|---|---|
| System | RP-HPLC | RP-UPLC |
| Mobile Phase | Methanol: 0.01M Ammonium Dihydrogen Ortho Phosphate Buffer (60:40 v/v) | A: 0.01 M Potassium Dihydrogen Phosphate (pH 3.3) B: Acetonitrile | | Elution Program | Constant | 0.0/15, 3/30, 10/100, 14/100, 14.1/15, 18.0/15 (Time/%B) | | Application | Estimation of this compound | Determination of this compound and its impurities | | Advantage | Simplicity, shorter column equilibration time mastelf.com | Better resolution for complex samples, faster analysis mastelf.com |
The choice of column chemistry and the optimization of the mobile phase are critical for achieving the desired chromatographic separation.
Column Chemistry: Various stationary phases have been evaluated for the analysis of this compound. C18 columns, such as the Phenomenex Luna C18, and C8 columns, like the Waters Symmetry C8, are commonly used. thepharmajournal.comorientjchem.org For UPLC methods, columns with smaller particle sizes (e.g., 1.7 µm) are employed to enhance efficiency and resolution. nih.govoup.com A polar-embedded Waters Acquity BEH Shield RP18 column was found to be effective in separating this compound from its impurities. oup.comoup.com
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The pH of the buffer and the type and proportion of the organic solvent are optimized to achieve good peak shape and resolution. For instance, a mobile phase of Methanol and Ammonium Dihydrogen Ortho phosphate buffer with the pH adjusted to 6.0 was used in an isocratic method. thepharmajournal.com In another gradient method, a phosphate buffer with a pH of 3.2 was used in combination with acetonitrile and methanol. orientjchem.org The selection of the organic modifier (e.g., acetonitrile or methanol) and its ratio in the mobile phase is crucial for controlling the retention time and selectivity of the separation. thepharmajournal.comoup.com
The choice of detector is dependent on the analytical requirements, such as sensitivity, selectivity, and the need for structural information.
UV and Photodiode Array (PDA) Detection: Ultraviolet (UV) detection is the most common method for the quantification of this compound due to its simplicity and cost-effectiveness. nih.gov The wavelength for detection is selected based on the UV spectrum of this compound, with maximum absorbance typically observed around 263-268 nm. thepharmajournal.comorientjchem.org A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the eluting peaks, which is useful for peak purity assessment and identification. nih.govoup.com A stability-indicating UPLC method utilized a PDA detector to monitor the chromatogram at 265 nm. nih.govoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique used for the identification of unknown impurities and degradation products. nih.gov While not typically used for routine quantitative analysis, it plays a crucial role in method development and forced degradation studies. In the development of a stability-indicating method, LC-MS was used to identify the major degradation products of this compound formed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic). oup.comoup.com
Interactive Data Table: HPLC/UPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (RP-HPLC) thepharmajournal.com | Method 2 (RP-UPLC) oup.com | Method 3 (RP-HPLC) orientjchem.org |
|---|---|---|---|
| Column | Phenomenex Luna C18 (250x4.6mm, 5µ) | Waters Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 μm) | Waters Symmetry C8 (150x4.6mm, 3.5µm) |
| Mobile Phase | Methanol: 0.01M Ammonium Dihydrogen Ortho Phosphate Buffer (60:40 v/v), pH 6.0 | A: 0.01 M Potassium Dihydrogen Phosphate (pH 3.3) B: Acetonitrile | A: Phosphate buffer (pH 3.2):Acetonitrile:Methanol (80:10:10 v/v) B: Acetonitrile:Water (90:10 v/v) | | Elution | Isocratic | Gradient | Gradient | | Flow Rate | Not Specified | 0.5 mL/min | 1 mL/min | | Detection | 268 nm | PDA at 265 nm | 263 nm | | Retention Time | 3.63 min | < 13 min for drug and impurities | 5.973 min |
Spectrophotometric methods offer a simple, rapid, and cost-effective alternative to chromatographic techniques for the quantification of this compound in bulk and pharmaceutical dosage forms. uniquepubinternational.comsphinxsai.com These methods are based on the measurement of light absorption by the analyte in the ultraviolet (UV) or visible region.
Several UV spectrophotometric methods have been developed, including those based on zero-order, first-order, and second-order derivative spectroscopy, as well as the Area Under the Curve (AUC) method. uniquepubinternational.com For these methods, methanol is commonly used as the diluent, and the linearity is typically observed in the concentration range of 2-12 µg/ml. uniquepubinternational.com
A colorimetric method has also been reported, which involves the formation of a violet-colored complex between Bromfenac and crystal violet in the presence of Ceric Ammonium Sulfate (B86663) (CAS) and sulfuric acid. sphinxsai.com This complex exhibits maximum absorbance at 582 nm and follows Beer-Lambert's law in the concentration range of 4-20 µg/ml. sphinxsai.com
Interactive Data Table: Spectrophotometric Methods for this compound Quantification
| Method Type | Wavelength/Range | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Zero Order Gaussian Distribution | 260 nm | 2-12 µg/ml | ≥ 0.999 | uniquepubinternational.com |
| First Order Gaussian Distribution | 257.5 nm | 2-12 µg/ml | ≥ 0.999 | uniquepubinternational.com |
| Second Order Gaussian Distribution | 241.5 nm | 2-12 µg/ml | ≥ 0.999 | uniquepubinternational.com |
| Area Under the Curve (AUC) | 256 - 266 nm | 2-12 µg/ml | ≥ 0.999 | uniquepubinternational.com |
| Colorimetric | 582 nm | 4-20 µg/ml | Not Specified | sphinxsai.com |
Spectrophotometric Methods
UV Spectrophotometry (Direct and Derivative)
UV spectrophotometry offers a straightforward and accessible method for the quantification of this compound. In its direct application, the compound is typically dissolved in a suitable solvent, such as methanol, and its absorbance is measured at its maximum wavelength (λmax). uniquepubinternational.com Research has identified the λmax for this compound to be around 260 nm. uniquepubinternational.com
Derivative spectrophotometry is an advanced technique used to enhance the resolution of overlapping spectra and to eliminate background interference. For this compound, first and second-derivative methods have been developed. uniquepubinternational.comscribd.com The first-order derivative spectrum can be measured at 257.5 nm, while the second-order derivative is measured at 241.5 nm. uniquepubinternational.com These derivative methods provide greater specificity compared to zero-order (direct) spectrophotometry. uniquepubinternational.com Additionally, an Area Under the Curve (AUC) method has been utilized, integrating the spectral region between 256 nm and 266 nm for quantification. uniquepubinternational.com All these spectrophotometric methods have demonstrated linearity over a concentration range of 2-12 µg/ml. uniquepubinternational.com
Colorimetric Assays
Colorimetric assays provide an alternative to spectrophotometry for the determination of this compound. sphinxsai.com One such method involves the formation of a colored complex that can be measured in the visible region of the electromagnetic spectrum. sphinxsai.com A validated colorimetric method is based on the reaction of Bromfenac with ceric ammonium sulfate and crystal violet. sphinxsai.com
This reaction produces a violet-colored complex, which is measured at a λmax of 582 nm. sphinxsai.com The color is reported to be stable for over 30 minutes, allowing for reliable measurement. sphinxsai.com This assay has been shown to obey Beer-Lambert's law within a concentration range of 4-20 µg/ml, making it suitable for quantitative analysis in bulk and pharmaceutical formulations. sphinxsai.com
Method Validation Parameters (e.g., Linearity, Precision, Accuracy, LOD, LOQ, Robustness, Ruggedness)
The validation of analytical methods is essential to ensure their reliability for the intended application. Methods for this compound, including HPLC, UPLC, and spectrophotometry, have been rigorously validated according to International Council for Harmonisation (ICH) guidelines. sphinxsai.comnih.govresearchgate.net Key validation parameters are summarized below.
Linearity: This parameter demonstrates the direct proportionality between the concentration of the analyte and the analytical signal. For this compound, excellent linearity has been established for various methods, with correlation coefficients (r²) consistently greater than 0.999. uniquepubinternational.comthepharmajournal.comjocpr.com
Precision: Precision reflects the closeness of repeated measurements. It is typically expressed as the Relative Standard Deviation (% RSD). For this compound analysis, both intraday and interday precision studies have shown % RSD values of less than 2%, indicating high precision. thepharmajournal.comresearchgate.net
Accuracy: Accuracy is determined by recovery studies, often using the standard addition method. For this compound, recovery rates are consistently found to be within the 98-102% range, confirming the accuracy of the methods. thepharmajournal.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These values vary depending on the method's sensitivity.
Robustness and Ruggedness: These parameters assess the method's capacity to remain unaffected by small, deliberate variations in method parameters and by different operational conditions (e.g., different analysts or instruments), respectively. sphinxsai.com Methods for this compound have been validated for these parameters to ensure their reliability in routine use. sphinxsai.comoup.com
| Parameter | Method | Observed Value/Range | Reference |
|---|---|---|---|
| Linearity Range | RP-HPLC | 6-36 µg/mL | thepharmajournal.com |
| RP-HPLC | 2.25-6.75 µg/mL | researchgate.net | |
| UV Spectrophotometry | 2-12 µg/mL | uniquepubinternational.com | |
| Colorimetric Assay | 4-20 µg/mL | sphinxsai.com | |
| Correlation Coefficient (r²) | RP-HPLC | > 0.999 | thepharmajournal.com |
| RP-HPLC | 0.997 | researchgate.net | |
| Precision (%RSD) | RP-HPLC (Intra/Interday) | < 2% | thepharmajournal.comresearchgate.net |
| Accuracy (% Recovery) | RP-HPLC | 100.01% | thepharmajournal.com |
| RP-HPLC | 99.79-100.09% | researchgate.net | |
| LOD | RP-HPLC | 0.86 µg/mL | thepharmajournal.com |
| RP-HPLC | 0.46 µg/mL | researchgate.net | |
| HPTLC | 7.4 ng/band | researchgate.net | |
| LOQ | RP-HPLC | 2.60 µg/mL | thepharmajournal.com |
| RP-HPLC | 1.41 µg/mL | researchgate.net | |
| HPTLC | 22.5 ng/band | researchgate.net |
Stability-Indicating Method Development
Stability-indicating analytical methods are crucial for assessing the purity of active pharmaceutical ingredients (APIs) and finished products by distinguishing the intact drug from its degradation products. researchgate.netbiocrick.com For this compound, several stability-indicating reversed-phase UPLC and HPLC methods have been developed and validated. nih.govoup.comresearchgate.net These methods are essential for monitoring the drug's stability over time and under various environmental conditions.
Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal Stress)
To establish the stability-indicating nature of an analytical method, the drug substance is subjected to forced degradation under various stress conditions as mandated by ICH guidelines. oup.comoup.com this compound has been exposed to hydrolytic (acid, base, and neutral), oxidative, photolytic, and thermal stress to generate potential degradation products. nih.govresearchgate.net The specificity of the analytical method is then demonstrated by its ability to separate the main Bromfenac peak from all the degradation product peaks. jocpr.com Significant degradation has been observed under acidic and oxidative conditions. jocpr.com
| Stress Condition | Parameters | Reference |
|---|---|---|
| Acid Hydrolysis | 0.01 M HCl at 25°C for 1 hour | oup.comoup.com |
| 0.1 N HCl | jocpr.com | |
| Base Hydrolysis | 0.5 M NaOH at 60°C for 6 hours | oup.comoup.com |
| 0.1 N NaOH | jocpr.com | |
| Neutral Hydrolysis | Water at 60°C for 6 hours | oup.comoup.com |
| Oxidative Degradation | 5.0% v/v H₂O₂ at 60°C for 5 hours | oup.com |
| 0.5% H₂O₂ | jocpr.com | |
| Photolytic Degradation | Exposure to light | nih.govresearchgate.net |
| Thermal Degradation | Exposure to heat | nih.govjocpr.comresearchgate.net |
Identification and Quantification of Degradation Products and Impurities (e.g., LC-MS Analysis)
Following forced degradation studies, the primary challenge is to identify and quantify the resulting impurities. nih.govresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique employed for the structural elucidation of unknown degradation products. oup.com In the analysis of this compound, LC-MS has been instrumental in identifying the major degradation products formed under various stress conditions. nih.govresearchgate.net For example, Impurity A, identified as 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one, is a known related substance. google.com Another impurity, Impurity B, has been identified as {7-(4-bromobenzoyl) indoline-2,3-dione}. google.com The developed stability-indicating methods are capable of quantifying these and other impurities at specified levels. oup.com
Impurity Profiling and Resolution
A critical aspect of a stability-indicating method is its ability to separate all potential impurities from the parent drug and from each other. researchgate.netbiocrick.com For this compound, RP-UPLC methods have been developed that can separate the main compound from as many as eight potential impurities. researchgate.netoup.comresearchgate.net Chromatographic separation is often achieved on specialized columns, such as a polar-embedded Waters Acquity BEH Shield RP18 column, using a gradient elution program. researchgate.netoup.comresearchgate.net A typical mobile phase consists of a mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate) and an organic solvent like acetonitrile. researchgate.netoup.comresearchgate.net These methods have successfully achieved a resolution of greater than 4.0 for all pairs of compounds, ensuring distinct and reliable quantification of this compound and its impurities. researchgate.netoup.comresearchgate.net
Advanced Drug Delivery and Formulation Science Research
Novel Ocular Delivery Systems
To enhance patient compliance and therapeutic outcomes, researchers are exploring innovative ocular delivery platforms for Bromfenac (B1205295) sodium. These systems are designed to prolong the residence time of the drug on the ocular surface and control its release, thereby reducing dosing frequency and improving its anti-inflammatory effects.
Controlled release ocular inserts represent a significant advancement in ophthalmic drug delivery. These are thin, polymeric films or discs designed to be placed in the conjunctival sac, where they release medication at a slow and consistent rate. researchgate.net Research has focused on fabricating Bromfenac sodium ocular inserts to increase the drug's contact time with the eye, offering a controlled release model that can improve patient compliance and therapeutic effectiveness. researchgate.netejpps.online
One approach involves using polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and plasticizers such as glycerol (B35011) to create flexible and soft films via a solvent casting method. ejpps.online Another advanced system is a dual-phase ocular insert, which contains this compound-loaded poly(lactic-co-glycolic acid) (PLGA) microparticles embedded within a poly(vinyl alcohol) (PVA) matrix. researchgate.netnih.gov This design achieves a dual-phase release profile, characterized by an initial burst release followed by a sustained release for up to four days. researchgate.netnih.govnih.gov This biodegradable, single-application insert holds promise for improving the management of postoperative ocular inflammation. nih.gov Studies have shown that such inserts, with microparticle sizes ranging from 3.7 to 5.6 µm, demonstrate drug loading of 7-8% and entrapment efficiencies between 47% and 52%. nih.gov
Polymeric nanomicelles are emerging as a promising platform for ocular drug delivery. These are self-assembling, core-shell nanostructures formed from amphiphilic copolymers, such as Pluronics. mdpi.com The hydrophobic core can encapsulate poorly water-soluble drugs like Bromfenac, while the hydrophilic shell provides stability in aqueous environments like tear fluid. mdpi.com Pluronic-based systems, particularly those using Pluronic F127, have been extensively studied for the delivery of this compound. nih.goveurekaselect.com
The therapeutic performance of nanomicelles is highly dependent on their physicochemical properties. Researchers have employed design methodologies like the Central Composite design to optimize formulations by studying the effects of varying concentrations of components such as Pluronic F 127 and Hyaluronic acid. nih.goveurekaselect.com The goal is to achieve optimal micelle size, entrapment efficiency, and viscosity. nih.goveurekaselect.com An optimized formulation was identified as containing 5% w/v Pluronic F127 and 0.2% w/v Hyaluronic acid. nih.govresearchgate.net This formulation yielded micelles with desirable characteristics for ocular delivery. nih.govresearchgate.net
Table 1: Optimized Characteristics of this compound-Loaded Pluronic Nanomicelles
| Characteristic | Value | Source(s) |
| Micelle Size | 38.74 ± 4.12 nm | nih.gov, researchgate.net |
| Zeta Potential | -17.6 ± 0.1 mV | nih.gov, researchgate.net |
| Polymer Composition | 5% w/v Pluronic F127 | nih.gov, researchgate.net |
| Co-polymer Composition | 0.2% w/v Hyaluronic acid | nih.gov, researchgate.net |
In vitro release studies are crucial for evaluating the performance of controlled-release formulations. For the optimized this compound-loaded Pluronic nanomicelles, studies have shown a sustained release profile. nih.goveurekaselect.com In one study, a cumulative drug release of 91.72 ± 1.2% was observed over an 8-hour period. nih.goveurekaselect.comresearchgate.net The release kinetics often follow models that describe diffusion-controlled mechanisms. dissolutiontech.commdpi.com For instance, drug release from nanoparticle systems is frequently analyzed using the Korsmeyer-Peppas model, which helps to elucidate the mechanism of drug release, often indicating a Fickian diffusion process. dissolutiontech.commdpi.com
A primary challenge in ocular drug delivery is overcoming the corneal barrier. Polymeric nanomicelles are designed to enhance drug permeation. In vitro and ex vivo studies using excised rabbit corneas have demonstrated the effectiveness of this compound-loaded Pluronic nanomicelles in this regard. nih.goveurekaselect.com These studies revealed a 1.5-fold increase in ocular availability compared to a conventional aqueous suspension of the drug, without causing any damage to the cornea. nih.goveurekaselect.com Other novel carriers, such as hyaluronan-enriched cubosomes, have also shown a significant increase in drug deposition and permeability through the cornea. nih.govtandfonline.com
The morphology of nanomicelles is a critical factor influencing their stability and interaction with biological tissues. Characterization techniques such as Transmission Electron Microscopy (TEM) are used to visualize the shape and size of these nanoparticles. researchgate.net Studies on this compound-loaded Pluronic nanomicelles have confirmed that the micelles are spherical in shape and well-dispersed. nih.goveurekaselect.comresearchgate.net This uniform, spherical morphology is indicative of a stable formulation suitable for ocular administration. researchgate.net
Polymeric Nanomicelles (e.g., Pluronic-based Systems)
Physicochemical Factors Influencing Formulation Performance
The efficacy of a topical ophthalmic drug like this compound is intrinsically linked to the physicochemical properties of its formulation. These properties govern the drug's stability in the dosage form, its release, and its ability to penetrate the complex barriers of the eye to reach the target tissues. Key factors such as pH, solubility, stability, and excipient interactions are meticulously studied and optimized during formulation development to ensure maximum therapeutic benefit.
The pH of an ophthalmic solution is a critical parameter that directly influences a drug's solubility, stability, and, importantly, its ocular bioavailability. For a weakly acidic drug like bromfenac, pH manipulation is a key strategy to enhance its penetration through the lipophilic corneal epithelium. nih.gov The un-ionized form of a drug is more lipid-soluble and therefore permeates the cornea more readily than the ionized form. nih.gov By adjusting the formulation's pH, the equilibrium between the un-ionized and ionized forms of bromfenac can be shifted to favor the more permeable species.
Early formulations of this compound 0.09% were buffered to a pH of 8.3. nih.govnih.gov More recent research led to the development of a 0.07% formulation with a pH of 7.8, which is closer to the physiological pH of normal tears. nih.govnih.gov This reduction in pH increases the proportion of the un-ionized, more lipophilic form of bromfenac, thereby enhancing its potential for ocular penetration. nih.govresearchgate.net This optimization allows for a lower concentration of the active drug to achieve similar bioavailability and clinical efficacy, which can also improve ocular comfort upon instillation. nih.govnih.gov
Studies in rabbit models have been conducted to compare the ocular distribution of these different formulations. Research comparing a 0.07% solution at pH 7.8 with a 0.09% solution at pH 8.3 found that the lower concentration, lower pH formulation readily penetrated ocular tissues, achieving levels similar to the higher concentration, higher pH version. nih.govresearchgate.netresearchgate.net This demonstrates the successful application of pH optimization to improve the therapeutic profile of bromfenac ophthalmic solutions. nih.gov
| Formulation | Bromfenac Concentration | pH | Key Rationale/Finding | Reference |
|---|---|---|---|---|
| Initial Formulation (e.g., Xibrom®, Bromday®) | 0.09% | 8.3 | Standard formulation ensuring drug stability and solubility. | nih.govresearchgate.net |
| Advanced Formulation (e.g., Prolensa®) | 0.07% | 7.8 | Lower pH increases the un-ionized fraction, enhancing ocular penetration and allowing for a lower drug concentration with similar bioavailability. Closer to physiologic pH for improved comfort. | nih.govnih.govresearchgate.net |
| Ocular Insert Research Formulation | N/A | 7.9 - 8.1 | Designed not to modify the pH of the tear solution, ensuring comfort and compatibility. | researchgate.netejpps.online |
The solubility and stability of this compound are fundamental to creating a viable and effective ophthalmic product. As a Biopharmaceutics Classification System (BCS) class II drug, bromfenac has low solubility and high permeability. nih.gov The sodium salt form is used to improve its aqueous solubility compared to the free acid, but this solubility remains pH-dependent. nih.govhres.ca this compound is soluble in water and methanol (B129727) but is practically insoluble in solvents like acetonitrile (B52724), diethyl ether, and hexane. hres.ca
| Solvent | Solubility of this compound | Reference |
|---|---|---|
| Water | Soluble | hres.ca |
| Methanol | Soluble | hres.ca |
| Ethanol | Very slightly soluble | hres.ca |
| DMSO | Soluble (approx. 100 mM) | caymanchem.com |
| Acetonitrile | Practically insoluble | hres.ca |
| Diethyl Ether | Practically insoluble | hres.ca |
| Acetone | Practically insoluble | hres.ca |
| Hexane | Practically insoluble | hres.ca |
Stability is another major consideration, as bromfenac can be prone to hydrolytic degradation in aqueous solutions. nih.govoup.com Forced degradation studies, conducted under conditions of acid, base, and neutral hydrolysis, as well as oxidation, heat, and light, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. oup.comoup.com Research has shown that bromfenac is susceptible to degradation under these stress conditions, leading to the formation of various impurities. oup.comoup.com
Formulation strategies to enhance stability often involve the careful selection of excipients. For instance, some research has focused on developing stable aqueous solutions by removing potentially irritating antioxidants like sodium sulfite (B76179) and instead using specific solubilizers, such as polysorbate 80 or polyoxyl-15-hydroxystearate, which were found to reduce the degradation of bromfenac. google.comgoogle.com The exclusion of certain polymers, like tyloxapol (B196765), has also been explored to create more stable formulations. google.comgoogle.com Solid-state delivery systems, such as ocular inserts, are also being investigated as an attractive approach to improve stability by avoiding issues of hydrolytic degradation during storage. nih.gov
Excipients are inactive ingredients that are essential components of a drug formulation, serving various functions such as preserving the product, adjusting tonicity and pH, and enhancing viscosity. However, they must be compatible with the active pharmaceutical ingredient (API) to ensure the product's stability, efficacy, and safety. researchgate.net
Compatibility studies are a critical step in pre-formulation, designed to detect any physical or chemical interactions between the drug and the excipients. researchgate.net Techniques like Fourier Transform Infrared Spectroscopy (FT-IR) are employed to analyze these interactions. In the development of a this compound ocular insert, FT-IR analysis was used to confirm the compatibility of the drug with polymers like hydroxypropyl methylcellulose (HPMC) and glycerol. ejpps.online The results showed no significant interactions, indicating that the polymers were suitable for use in the formulation. ejpps.online
Common excipients found in commercial this compound ophthalmic solutions include:
Preservatives: Benzalkonium chloride is often used to prevent microbial contamination. nih.govhres.ca
Buffering Agents: Boric acid and sodium borate (B1201080) are used to maintain the solution's pH within the desired range. nih.govhres.ca
Tonicity Agents: These agents, like sodium chloride, are used to adjust the osmolality of the solution to be similar to that of tears. sunpharma.com
Viscosity Enhancers/Gelling Agents: Povidone and polycarbophil (B1168052) can be included to increase the residence time of the drug on the ocular surface. nih.govsunpharma.commedwinpublishers.com
Stabilizers/Antioxidants: Sodium sulfite has been used to prevent oxidative degradation, though newer formulations have sought to remove it due to potential irritation. nih.govgoogle.com
Chelating Agents: Disodium edetate (EDTA) is included to bind metal ions that could catalyze drug degradation. nih.govhres.ca
Surfactants/Solubilizers: Polysorbate 80 and tyloxapol help to solubilize the drug and other ingredients. nih.govhres.ca
The selection of these excipients is a meticulous process, balancing the need for stability, efficacy, and patient comfort. fip.org
| Excipient | Function | Example Formulation Context | Reference |
|---|---|---|---|
| Benzalkonium Chloride | Preservative | Commercial ophthalmic solutions | nih.govhres.ca |
| Boric Acid / Sodium Borate | Buffering Agent | Commercial ophthalmic solutions | nih.govhres.ca |
| Povidone | Viscosity Enhancer | Commercial ophthalmic solutions | nih.gov |
| Hydroxypropyl Methylcellulose (HPMC) | Film-forming Polymer / Gelling Agent | Ocular insert research | ejpps.online |
| Glycerol | Plasticizer | Ocular insert research | ejpps.online |
| Disodium Edetate (EDTA) | Chelating Agent | Commercial ophthalmic solutions | nih.govhres.ca |
| Polysorbate 80 | Surfactant / Solubilizer | Commercial ophthalmic solutions | nih.gov |
| Tyloxapol | Surfactant / Solubilizer | Commercial ophthalmic solutions | hres.ca |
| Sodium Sulfite | Antioxidant / Stabilizer | Some commercial ophthalmic solutions | nih.gov |
| Polycarbophil | Mucoadhesive Polymer | Formulations using DuraSite® delivery system | sunpharma.com |
Drug Interaction Studies Mechanistic/molecular Focus
This section delves into the molecular and mechanistic underpinnings of Bromfenac (B1205295) sodium's interactions with other drugs and biological pathways. The focus remains strictly on the molecular interactions rather than clinical outcomes.
Preclinical Toxicology and Safety Pharmacology Investigations
Ocular Toxicity Studies in Animal Models
The ocular tolerance of bromfenac (B1205295) sodium has been assessed in several studies involving rabbits, a standard model for ophthalmic toxicology. In a 13-week study, rabbits received ophthalmic solutions of bromfenac sodium at concentrations of 0.1%, 0.2%, and 0.4% four times daily. fda.gov Another study involved the instillation of a 0.5% this compound ophthalmic solution nine times a day for four weeks. fda.gov Furthermore, 28-day studies were conducted with 0.08% and 0.18% bromfenac ophthalmic solutions administered up to eight times per day. fda.gov Across these studies, which involved frequent and high-concentration administrations, there were no findings of significant ocular irritation or toxicity. fda.gov Examinations including ophthalmoscopy and histopathology revealed no remarkable changes or abnormalities in the rabbit eyes. fda.gov These results indicated that bromfenac ophthalmic solutions were well-tolerated and non-irritating in the rabbit eye model. fda.gov
Pharmacokinetic studies in rabbits have shown that after a single topical instillation of radiolabeled bromfenac, the highest concentrations are found in the cornea and conjunctiva. hres.ca Measurable levels were also detected in the sclera, iris/ciliary body, aqueous humor, and retina/choroid, with concentrations sustained over 24 hours in most tissues. nih.govnih.gov
Table 1: Summary of Preclinical Ocular Toxicity Studies
| Species | Concentration(s) | Dosing Regimen | Duration | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Rabbit | 0.1%, 0.2%, 0.4% | 4 times daily | 13 weeks | No significant toxicity observed. | fda.gov |
| Rabbit | 0.5% | 9 times daily | 4 weeks | No significant toxicity observed. | fda.gov |
| Rabbit | 0.08% | 8 times daily | 28 days | Non-toxic and non-irritating. | fda.gov |
| Rabbit | 0.18% | 4 times daily | 28 days | Non-toxic and non-irritating; established a No-Observed-Adverse-Effect Level (NOAEL). | fda.gov |
Systemic Safety Pharmacology Assessments (e.g., Oral and Intravenous Dosing in Various Species)
Systemic safety pharmacology studies have been conducted to evaluate the potential effects of this compound on major physiological systems. Following oral and intravenous administration in various animal species, the compound was well-absorbed and distributed to most tissues. fda.gov
In studies with cats, this compound did not demonstrate any significant effects on the central nervous system, including behavior and spontaneous cerebral activities. fda.govfda.gov In dogs, it showed no anti-adrenergic or anti-histaminic properties. fda.govfda.gov Effects on cardiovascular function in dogs were limited; however, intravenous administration of 10 mg/kg resulted in a transient increase in systolic, mean, and diastolic blood pressure, as well as an increase in femoral artery blood flow. fda.gov These cardiovascular changes are considered a common feature of nonsteroidal anti-inflammatory drugs (NSAIDs). fda.gov
Table 2: Systemic Safety Pharmacology Findings
| Species | Route of Administration | System Evaluated | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cats | N/A | Central Nervous System | No effects on behavior or spontaneous cerebral activities. | fda.govfda.gov |
| Dogs | Intravenous (10 mg/kg) | Cardiovascular System | Transient increase in blood pressure and femoral artery blood flow. | fda.gov |
| Dogs | N/A | Autonomic Nervous System | No anti-adrenergic or anti-histaminic properties. | fda.govfda.gov |
| Rats | Oral (≥1 mg/kg) | Renal System | Decreased urine volume and electrolyte excretion. | fda.gov |
Reproductive and Developmental Toxicology Studies (Preclinical)
Reproductive and developmental toxicology studies for bromfenac have been performed in rats and rabbits. nih.gov Oral administration to pregnant rats and rabbits during organogenesis did not produce teratogenic effects at clinically relevant doses. fda.gov
However, at higher doses, adverse effects on reproduction and development were observed. In rats, an oral dose of 0.9 mg/kg/day resulted in embryo-fetal lethality, increased neonatal mortality, and reduced postnatal growth. nih.gov In pregnant rabbits, a dose of 7.5 mg/kg/day led to an increase in post-implantation loss. nih.gov These doses were significantly higher than the recommended human ophthalmic dose. nih.gov Studies on fertility in rats showed that bromfenac did not cause impairment when administered orally to males and females at doses up to 0.9 mg/kg/day and 0.3 mg/kg/day, respectively. nih.govfda.gov
Table 3: Preclinical Reproductive and Developmental Toxicology of Oral Bromfenac
| Species | Dosing | Findings | Reference(s) |
|---|---|---|---|
| Rat | Up to 0.9 mg/kg/day (males) | No impairment of fertility. | nih.govfda.gov |
| Rat | Up to 0.3 mg/kg/day (females) | No impairment of fertility. | nih.govfda.gov |
| Rat | 0.9 mg/kg/day | Embryo-fetal lethality, increased neonatal mortality, reduced postnatal growth. | nih.gov |
| Rabbit | Up to 7.5 mg/kg/day | No evidence of teratogenicity. | nih.gov |
| Rabbit | 7.5 mg/kg/day | Increased post-implantation loss. | nih.gov |
Mutagenicity and Carcinogenicity Assessments (Preclinical)
The mutagenic and carcinogenic potential of bromfenac has been evaluated in a series of preclinical studies. Bromfenac did not demonstrate mutagenic potential in a variety of assays, including the bacterial reverse mutation (Ames) test, a chromosomal aberration test, and a micronucleus test. fda.govnih.govfda.gov
Long-term carcinogenicity studies were conducted in rats and mice. Animals were given oral doses of bromfenac for an extended period. In rats receiving up to 0.6 mg/kg/day and mice receiving up to 5 mg/kg/day, there were no significant increases in tumor incidence. nih.govfda.gov These findings suggest that bromfenac is not carcinogenic in these animal models under the tested conditions. nih.govnih.gov
Table 4: Summary of Mutagenicity and Carcinogenicity Studies
| Study Type | Test System | Doses/Concentrations | Result | Reference(s) |
|---|---|---|---|---|
| Mutagenicity | Bacterial Reverse Mutation Assay | Not specified | Negative | fda.govnih.govfda.gov |
| Mutagenicity | Chromosomal Aberration Assay | Not specified | Negative | fda.govnih.govfda.gov |
| Mutagenicity | Micronucleus Test | Not specified | Negative | fda.govnih.govfda.gov |
| Carcinogenicity | Rats (long-term oral) | Up to 0.6 mg/kg/day | No significant increase in tumor incidence. | nih.govfda.govnih.gov |
| Carcinogenicity | Mice (long-term oral) | Up to 5 mg/kg/day | No significant increase in tumor incidence. | nih.govfda.govnih.gov |
Q & A
Q. What are the key considerations when designing in vitro experiments to assess the anti-inflammatory efficacy of Bromfenac sodium?
Methodological Answer:
- Begin by selecting appropriate cell lines (e.g., human corneal epithelial cells for ophthalmic studies) and ensure they model the target tissue.
- Use concentration ranges based on prior pharmacokinetic data (e.g., 0.1–100 µM) and include controls for solvent effects (e.g., DMSO).
- Quantify inflammatory markers (e.g., prostaglandin E2 via ELISA) at multiple timepoints to capture dynamic responses. Validate results with at least three biological replicates .
Q. How can researchers systematically identify gaps in existing literature on this compound’s mechanism of action?
Methodological Answer:
- Conduct a structured review using databases like SciFinder and Web of Science, filtering for "cyclooxygenase inhibition," "ocular pharmacokinetics," and "comparative efficacy."
- Use Boolean operators (e.g., "this compound AND (COX-1 OR COX-2) NOT postoperative") to exclude irrelevant studies.
- Tabulate findings by study type (in vitro, in vivo, clinical) and highlight discrepancies in reported IC₅₀ values or metabolic pathways .
Q. What experimental protocols are recommended for evaluating the stability of this compound under varying pH conditions?
Methodological Answer:
- Prepare buffer solutions at physiologically relevant pH levels (e.g., pH 5.0 for lysosomal stability, pH 7.4 for plasma).
- Incubate this compound (1 mg/mL) at 37°C, sampling at 0, 6, 12, and 24 hours. Analyze degradation products via HPLC-MS and compare to reference standards.
- Include accelerated stability testing (e.g., 40°C/75% RH) to predict long-term storage viability .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported data on this compound’s corneal permeability?
Methodological Answer:
- Perform a meta-analysis of permeability coefficients (e.g., logP values) from peer-reviewed studies, noting experimental variables (e.g., ex vivo vs. in situ models).
- Replicate conflicting experiments under standardized conditions (e.g., Franz diffusion cells, porcine corneas).
- Statistically compare results using ANOVA with post-hoc tests to isolate variables (e.g., formulation additives, temperature) causing discrepancies .
Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Prioritize modifications at the biphenylcarboxylic acid moiety (position C1) and the amino group (position C3), as these regions influence COX-2 selectivity.
- Use parallel synthesis techniques to generate a library of analogs, followed by high-throughput screening for COX-1/COX-2 inhibition.
- Validate purity (>95% via HPLC) and characterize analogs using NMR and X-ray crystallography to confirm structural integrity .
Q. How can computational modeling improve the prediction of this compound’s off-target interactions?
Methodological Answer:
- Employ molecular docking software (e.g., AutoDock Vina) to screen this compound against non-COX targets (e.g., carbonic anhydrase, MMP-9).
- Validate predictions with surface plasmon resonance (SPR) assays to measure binding affinities (KD values).
- Cross-reference findings with transcriptomic databases (e.g., GEO) to assess in vivo relevance of predicted off-target effects .
Data Analysis & Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response curves in this compound toxicity studies?
Methodological Answer:
- Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Report EC₅₀/LC₅₀ values with 95% confidence intervals and assess goodness-of-fit (R² > 0.90).
- For non-linear responses, apply non-parametric tests (e.g., Kruskal-Wallis) and include Bonferroni corrections for multiple comparisons .
Q. How can researchers ensure batch-to-batch consistency in custom this compound formulations?
Methodological Answer:
- Implement strict QC protocols: ≥98% purity (HPLC), residual solvent analysis (GC-MS), and particle size distribution (dynamic light scattering).
- For sensitive assays (e.g., cell migration), request additional analyses (e.g., endotoxin levels < 0.1 EU/mg).
- Document variability using coefficient of variation (CV < 5% for critical parameters) .
Literature & Ethical Compliance
Q. What criteria should guide the inclusion of this compound studies in a meta-analysis of NSAID safety profiles?
Methodological Answer:
- Define inclusion criteria: peer-reviewed studies with explicit dosing regimens, adverse event reporting, and control groups.
- Exclude studies with conflicts of interest (e.g., industry-sponsored trials without independent verification).
- Use GRADE criteria to assess evidence quality and report heterogeneity metrics (I² statistic) .
Q. How should researchers address ethical considerations in animal studies involving this compound?
Methodological Answer:
- Adhere to ARRIVE 2.0 guidelines: justify sample sizes via power analysis, minimize distress (e.g., topical administration over injections), and use blinding during data collection.
- Obtain approval from institutional animal care committees (IACUC) and cite permit numbers in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
